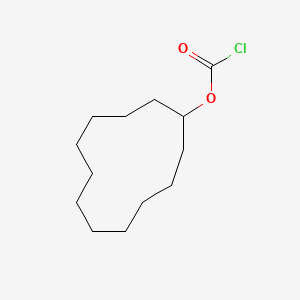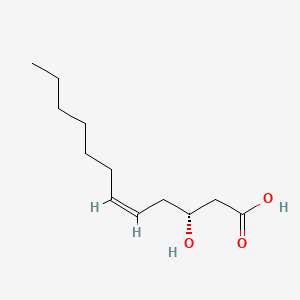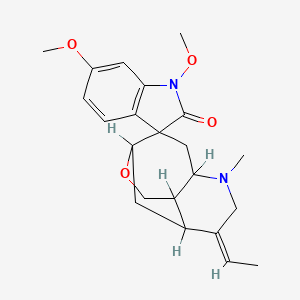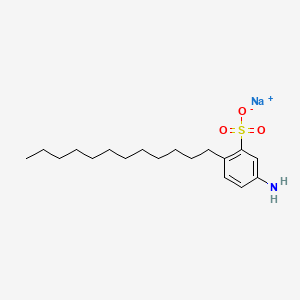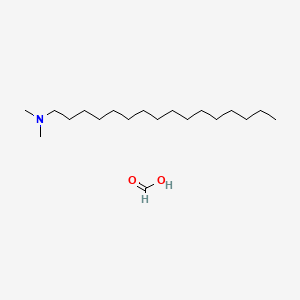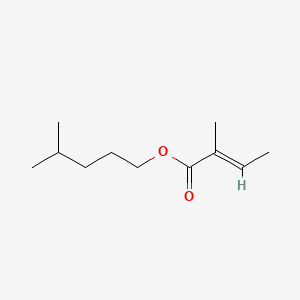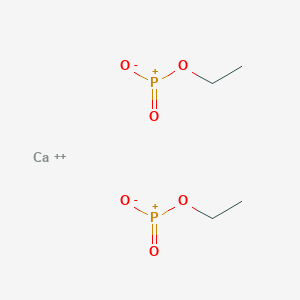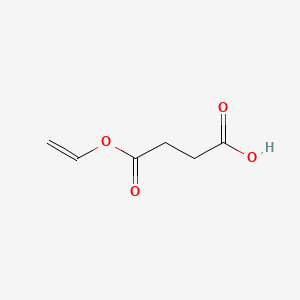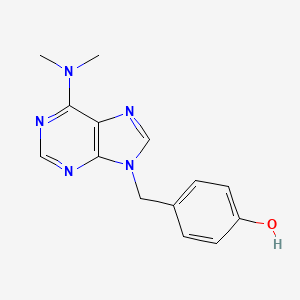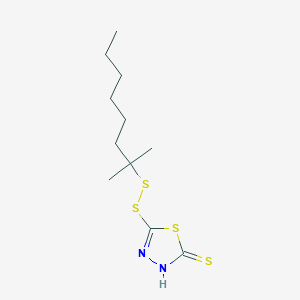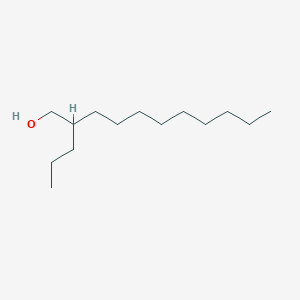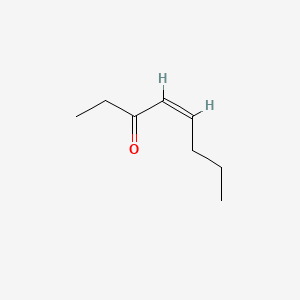
4-Octen-3-one, (4Z)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Octen-3-one, (4Z)-, also known as (4Z)-4-octen-3-one, is an organic compound with the molecular formula C8H14O. It belongs to the class of enones, which are compounds containing the enone functional group. This compound is characterized by its unique structure, which includes a double bond and a ketone group. It is commonly used in various scientific research applications due to its distinctive chemical properties .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Octen-3-one, (4Z)-, typically involves the use of specific reagents and conditions to achieve the desired configuration. One common method is the catalytic hydrogenation of 4-octyn-3-one, which selectively reduces the triple bond to a double bond, resulting in the formation of 4-Octen-3-one, (4Z)-. The reaction is usually carried out under mild conditions using a palladium catalyst .
Industrial Production Methods: In industrial settings, the production of 4-Octen-3-one, (4Z)-, can be achieved through large-scale catalytic processes. These processes often involve the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity of the final product .
化学反应分析
Types of Reactions: 4-Octen-3-one, (4Z)-, undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol, resulting in the formation of 4-octen-3-ol.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed:
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-octen-3-ol.
Substitution: Various substituted enones and related compounds.
科学研究应用
4-Octen-3-one, (4Z)-, has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of fragrances, flavors, and other industrial products.
作用机制
The mechanism of action of 4-Octen-3-one, (4Z)-, involves its interaction with specific molecular targets and pathways. For example, its antimicrobial activity is believed to be related to its ability to disrupt cell membranes and inhibit the growth of microorganisms. The compound’s unique structure allows it to interact with various biological molecules, leading to its observed effects .
相似化合物的比较
Oct-1-en-3-one:
1-Octen-3-ol: An alcohol analog of 4-Octen-3-one, (4Z)-, with similar chemical properties but different reactivity.
(E)-4-Octen-3-one: The trans isomer of 4-Octen-3-one, (4Z)-, with different stereochemistry.
Uniqueness: 4-Octen-3-one, (4Z)-, is unique due to its specific configuration and chemical properties. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research and industrial applications .
属性
CAS 编号 |
526222-47-9 |
|---|---|
分子式 |
C8H14O |
分子量 |
126.20 g/mol |
IUPAC 名称 |
(Z)-oct-4-en-3-one |
InChI |
InChI=1S/C8H14O/c1-3-5-6-7-8(9)4-2/h6-7H,3-5H2,1-2H3/b7-6- |
InChI 键 |
JPTOCTSNXXKSSN-SREVYHEPSA-N |
手性 SMILES |
CCC/C=C\C(=O)CC |
规范 SMILES |
CCCC=CC(=O)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


